molecular formula C4H7N3S B1488961 3-Azidotetrahydrothiophene CAS No. 2008711-61-1

3-Azidotetrahydrothiophene

Cat. No. B1488961
CAS RN: 2008711-61-1
M. Wt: 129.19 g/mol
InChI Key: PFGTWNUJWHOPNJ-UHFFFAOYSA-N
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Description

3-Azidotetrahydrothiophene (3-AT) is an organic compound that has been studied extensively in recent years due to its interesting properties. It is a cyclic thiophene compound with a triple bond between the nitrogen atoms of the azide group. 3-AT has been found to have many potential applications in the field of synthetic chemistry, including the synthesis of new molecules, the study of enzyme-catalyzed reactions, and the use of it as a structural template for drug discovery.

Scientific Research Applications

Biosynthesis and Aroma Volatile Production

2-Methyltetrahydrothiophen-3-one, a compound related to 3-azidotetrahydrothiophene, is produced by microorganisms and contributes significantly to the aroma of various foodstuffs, including wine. This production involves a biosynthetic pathway in bacteria, specifically Chitinophaga Fx7914, utilizing methionine as a precursor. The pathway's elucidation involved extensive experiments, highlighting the compound's importance in food and flavor chemistry (Nawrath et al., 2010).

Chemical Reactivity and Structural Analysis

The reactivity of 2-azidotetrahydrothiophene, a compound structurally similar to this compound, has been explored through thermal, photochemical, and catalyzed reactions. These studies have led to the discovery of various rearrangement products, contributing to a deeper understanding of azidosulfides' chemical behavior (Still et al., 1984).

High-Resolution Rotational Spectroscopy

3-Hydroxytetrahydrothiophene, another structurally related compound, has been studied using high-resolution rotational spectroscopy. This research provided insights into its ring-puckering conformation and dipole moments, expanding our understanding of tetrahydrothiophene derivatives' physical and chemical properties (Torok et al., 2002).

Stereospecific Formation Studies

Research into the stereospecific formation of substituted azidotetrahydrothiophenes demonstrated unique reaction pathways and configuration changes, contributing to synthetic chemistry's knowledge and the creation of azido-substituted tetrahydrothiophene derivatives (Mikhno et al., 1983).

Synthesis and Application in Drug Discovery

3-Azido-3-deoxy-thymidine (AZT), a key antiviral drug, showcases the therapeutic application of azido compounds. The structural analysis of AZT revealed how azido groups influence drug design and HIV treatment strategies, underscoring the importance of azido compounds in medical research (Parthasarathy & Kim, 1988).

properties

IUPAC Name

3-azidothiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c5-7-6-4-1-2-8-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGTWNUJWHOPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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